7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs involves the reaction of methyl o-hydroxybenzoylpyruvate with different amines and aldehydes to yield a variety of derivatives. These synthesis pathways offer a versatile approach to a wide range of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives, highlighting the potential for chemical diversity and structural optimization in drug design and materials science (Vydzhak & Panchishyn, 2010). Similar synthetic strategies could be applied to the compound of interest, emphasizing its relevance in generating novel molecules with potential biological or material applications.
Photovoltaic and Electronic Applications
The synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives indicate their utility in electronic and photovoltaic applications. These compounds form thin films that can be used in organic electronic devices, with their structural ordering influencing electronic properties and device performance (Gendron et al., 2014). The ability to adjust the electronic properties of these compounds through molecular design suggests that the specified compound could have applications in developing new materials for electronic devices.
Catalysis and Coordination Chemistry
Compounds structurally related to the specified molecule, particularly those containing dithiino[2,3-c]pyrrole units, have been studied for their coordination chemistry with metals like Cu(I) and Zn(II). These complexes are of interest for their potential applications in catalysis and as luminescent materials, highlighting the versatility of these heterocyclic compounds in both coordination chemistry and material science (Urdaneta et al., 2015).
Properties
IUPAC Name |
7-methyl-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-3-10-29-16-6-4-5-15(13-16)20-19-21(27)17-12-14(2)7-8-18(17)30-22(19)23(28)26(20)24-25-9-11-31-24/h4-9,11-13,20H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSJGDMVABECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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